molecular formula C8H11ClN2O B2925330 2-Amino-2-phenylacetamide hydrochloride CAS No. 51703-58-3; 60079-51-8; 63291-39-4

2-Amino-2-phenylacetamide hydrochloride

Cat. No.: B2925330
CAS No.: 51703-58-3; 60079-51-8; 63291-39-4
M. Wt: 186.64
InChI Key: LXOAFHGMXCFTOU-UHFFFAOYSA-N
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Description

2-Amino-2-phenylacetamide hydrochloride (CAS 60079-51-8) is a chiral compound with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol . It is the hydrochloride salt of (S)-2-amino-2-phenylacetamide, also known as L-phenylglycinamide hydrochloride . This compound is widely used in medicinal chemistry as a precursor for peptidomimetics and β-lactam antibiotics, owing to its rigid phenylglycine backbone that mimics natural amino acids . It is stored under dry, room-temperature conditions to ensure stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-phenylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAFHGMXCFTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51703-58-3
Record name 2-amino-2-phenylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Amino-2-phenylacetate Hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • CAS : 15028-40-7
  • Key Differences: The methyl ester group replaces the amide group, altering solubility and reactivity. Used as an intermediate in synthesizing chiral amines via hydrolysis or transesterification . Lower polarity compared to 2-amino-2-phenylacetamide hydrochloride, leading to different chromatographic retention times .

Ethyl 2-Amino-2-phenylacetate Hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 215.68 g/mol
  • CAS : 879-48-1
  • Key Differences: The ethyl ester group enhances lipophilicity, making it more suitable for lipid-based drug formulations . Demonstrated 94% yield in synthesis via ammonolysis of methyl esters, highlighting efficient scalability .

D-Phenylglycinamide (Enantiomeric Form)

  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol (free base)
  • CAS : 6485-67-2
  • Key Differences :
    • The R-enantiomer lacks the hydrochloride counterion, reducing solubility in polar solvents like water .
    • Used in asymmetric catalysis but shows distinct pharmacokinetic profiles compared to the S-form .

2-(2-Amino-2-methylpropanamido)-2-phenylacetic Acid Hydrochloride

  • Molecular Formula : C₁₂H₁₇ClN₂O₃
  • Molecular Weight : 296.73 g/mol
  • CAS : 1334145-95-7
  • Targeted for its enhanced bioavailability in prodrug designs .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility (DMSO) Storage Conditions
This compound C₈H₁₁ClN₂O 186.64 60079-51-8 10 mM Dry, room temperature
Methyl 2-amino-2-phenylacetate HCl C₉H₁₂ClNO₂ 201.65 15028-40-7 25 mM Room temperature
Ethyl 2-amino-2-phenylacetate HCl C₁₀H₁₄ClNO₂ 215.68 879-48-1 20 mM 2–8°C
D-Phenylglycinamide C₈H₁₀N₂O 150.18 6485-67-2 Insoluble Desiccated, -20°C

Research Findings and Implications

Medicinal Chemistry: this compound serves as a scaffold for antibiotics due to its structural mimicry of D-alanyl-D-alanine, a target for vancomycin . Neutral hydrolysis methods using I₂-SDS-water have optimized its synthesis (94% yield) .

Solubility Challenges : Unlike its ester derivatives, the hydrochloride form requires DMSO for solubility (10 mM stock solutions), limiting its use in aqueous formulations .

Enantiomeric Specificity : The S-enantiomer (60079-51-8) shows higher binding affinity to bacterial cell wall targets compared to the R-form (6485-67-2) .

Safety Profiles: While 2-amino-2-phenylacetamide derivatives generally lack acute toxicity classifications, precautions against inhalation and skin contact are advised due to uncharacterized toxicological hazards .

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